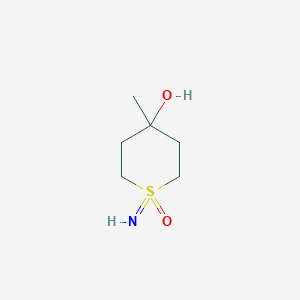

1-Imino-4-methyl-1-oxothian-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-imino-4-methyl-1-oxothian-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(8)2-4-10(7,9)5-3-6/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVGWCYTFRQUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=N)(=O)CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Imino 4 Methyl 1 Oxothian 4 Ol and Its Structural Analogs

Retrosynthetic Analysis and Strategic Precursor Selection for 1-Imino-4-methyl-1-oxothian-4-ol

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.comamazonaws.com Applying this strategy to this compound suggests several potential disconnections.

A primary disconnection strategy involves the formation of the sulfilimine (S=N) bond. This leads to a precursor, 4-methylthian-4-ol 1,1-dioxide, where the sulfur is in a higher oxidation state. This approach simplifies the synthesis to the construction of a substituted thian ring and subsequent functional group interconversion.

An alternative retrosynthetic pathway focuses on the carbon-sulfur bonds of the thian ring. This approach would involve the cyclization of an acyclic precursor containing the necessary carbon framework and functional groups. The selection of precursors is critical and often guided by the desired stereochemistry at the C4 position.

Direct and Stepwise Synthetic Approaches to the Thian Ring System

The thian ring forms the core of this compound. Its synthesis can be achieved through various direct and stepwise methods.

Cyclization Reactions for Thian Ring Construction

The construction of the six-membered thian ring is a key step. Several cyclization strategies can be employed:

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a linear precursor. For instance, a halo-thiol or a dihalo-sulfide can undergo cyclization to form the thian ring. These reactions are often promoted by a base.

Cycloaddition Reactions: Formal (3+3) cyclization reactions can be a powerful tool for constructing six-membered heterocyclic rings. nih.gov

Ring-Opening/Cyclization: Reactions involving the opening of a smaller ring, such as a thiirane, followed by cyclization can also lead to the thian skeleton. researchgate.netresearchgate.net

| Cyclization Strategy | Precursor Type | General Conditions | Reference |

| Intramolecular Cyclization | Halo-thiol | Base | |

| (3+3) Cycloaddition | Pyridinium 1,4-zwitterions | Reflux in CHCl3 | nih.gov |

| Ring-Opening/Cyclization | Thiirane and an appropriate partner | Varies | researchgate.netresearchgate.net |

Stereocontrol in the Introduction of the 4-Methyl and 4-Hydroxyl Centers

The stereochemistry at the C4 position, bearing both a methyl and a hydroxyl group, is a critical feature of the target molecule. Achieving the desired stereocontrol is a significant synthetic challenge. nih.govnih.govrsc.orgrsc.org

Diastereoselective Addition: One strategy involves the diastereoselective addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a 4-oxothianone precursor. The facial selectivity of this addition can be influenced by the conformation of the thian ring and the presence of other substituents.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the thian ring can direct the approach of the nucleophile, leading to a specific stereoisomer.

Enzymatic Reactions: Biocatalysis, particularly the use of enzymes like ketoreductases, can offer high stereoselectivity in the reduction of a ketone to an alcohol, which could be a key step in establishing the C4 stereocenter. researchgate.net

| Method | Precursor | Reagents/Conditions | Outcome | Reference |

| Diastereoselective Addition | 4-Oxothianone | MeMgBr or MeLi | Mixture of diastereomers | |

| Chiral Auxiliary | Thianone with chiral auxiliary | Organometallic reagent | High diastereoselectivity | |

| Enzymatic Reduction | 4-Oxothianone | Ketoreductase | High enantiomeric and diastereomeric excess | researchgate.net |

Regioselective Functionalization of the Thian Core

Once the thian ring is constructed, regioselective functionalization may be necessary to introduce or modify substituents at specific positions. For instance, C-H functionalization reactions can be employed to introduce aryl or other groups at specific positions on the thian ring. nih.gov Palladium-catalyzed reactions have shown promise in the regioselective arylation of related sulfur heterocycles. nih.gov

Methods for Imino Group Introduction at the 1-Position

The introduction of the imino group at the sulfur atom to form the sulfilimine is a pivotal transformation in the synthesis of this compound.

Oxidation-Imination Sequences

A common and effective method for the formation of sulfilimines is the oxidation of the corresponding sulfide (B99878) followed by imination. nih.govgoogle.comorganic-chemistry.orgacs.orgpearson.comnih.govyoutube.comnih.govyoutube.com

The sulfide precursor, 4-methylthian-4-ol, can be oxidized to the corresponding sulfoxide (B87167). pearson.comnih.govyoutube.com This oxidation must be carefully controlled to avoid over-oxidation to the sulfone. nih.gov Reagents such as hydrogen peroxide in acetic acid can be effective for this selective oxidation. nih.gov

The resulting sulfoxide can then be converted to the sulfilimine. This can be achieved through various methods, including reaction with N-amino compounds in the presence of a dehydrating agent or through metal-catalyzed processes.

Alternatively, direct imination of the sulfide can be accomplished. This often involves reacting the sulfide with an iminating agent such as chloramine-T or other N-halo reagents. A method for producing N-cyanosulfilimines involves the reaction of a sulfide with cyanamide (B42294) in the presence of a hypochlorite (B82951) and a base. google.com

| Method | Starting Material | Reagents | Product | Reference |

| Oxidation-Imination | 4-Methylthian-4-ol | 1. H₂O₂/AcOH 2. Iminating agent | This compound | nih.gov |

| Direct Imination | 4-Methylthian-4-ol | Chloramine-T or N-cyanamide/NaOCl | This compound | google.com |

Condensation and Nucleophilic Addition Strategies

The construction of the thiane (B73995) ring, the foundational scaffold of the target molecule, can be efficiently achieved through established condensation and nucleophilic addition reactions. A common and practical starting point for the synthesis of 4-substituted thianes is the Dieckmann condensation of diesters, such as dimethyl 3,3'-thiodipropionate, which, in the presence of a base like sodium hydride, yields methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. chemicalbook.com Subsequent decarboxylation of this intermediate furnishes tetrahydro-4H-thiopyran-4-one (thian-4-one), a versatile ketone that serves as a pivotal precursor.

The introduction of the 4-methyl and 4-hydroxy substituents is readily accomplished via a nucleophilic addition using a Grignard reagent. youtube.comacs.orgleah4sci.comyoutube.com Specifically, the treatment of thian-4-one with methylmagnesium bromide (CH₃MgBr) in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, leads to the formation of 4-methylthian-4-ol. This reaction proceeds through the nucleophilic attack of the methyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the thian-4-one, forming a tertiary alkoxide intermediate which is then protonated to yield the desired tertiary alcohol. youtube.commasterorganicchemistry.com

Oxothian Formation through Controlled Oxidation Pathways of Sulfur

With the 4-methylthian-4-ol in hand, the next critical transformation is the oxidation of the sulfur atom to create the sulfoxide, which is the "oxo" part of the "oxothian" nomenclature.

Selective Sulfoxidation Techniques

The selective oxidation of sulfides to sulfoxides is a well-established field, with a plethora of reagents and methods available. A key challenge is to prevent over-oxidation to the corresponding sulfone. For the synthesis of 1-oxo-4-methylthian-4-ol, various selective oxidizing agents can be employed.

Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant. nih.govmdpi.com Its reaction with sulfides can be performed under transition-metal-free conditions, often in a solvent such as glacial acetic acid, to afford sulfoxides in high yields. nih.govmdpi.com Other sustainable approaches include photochemical aerobic oxidation, which utilizes molecular oxygen as the oxidant in the presence of a photocatalyst and light. rsc.org This method is highly chemoselective and aligns with the principles of green chemistry. rsc.orgresearchgate.net The stereochemistry of thiane oxidation is a significant consideration, as the sulfoxide introduces a stereocenter at the sulfur atom. The stereochemical outcome is influenced by the oxidant and the presence of directing groups within the substrate. colab.wscapes.gov.bracs.org For 4-hydroxythianes, the hydroxyl group can direct the oxidant, influencing the stereoselectivity of the S-oxidation. colab.ws

Below is a table summarizing various reagents for the selective oxidation of sulfides to sulfoxides:

| Oxidizing Agent/System | Catalyst/Conditions | Selectivity for Sulfoxide | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | High | nih.govmdpi.com |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | High | organic-chemistry.org |

| Molecular Oxygen (O₂) | Anthraquinone, Light | High | rsc.org |

| Sodium Periodate (NaIO₄) | - | High | acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | Good, risk of over-oxidation | rsc.org |

| Sodium Hypochlorite (NaOCl) | Imide catalyst | Good, can form sulfone | nih.gov |

Influence of Reaction Conditions on Oxidation State

Controlling the oxidation state of sulfur is paramount to the successful synthesis of the target sulfoxide. The choice of oxidant, stoichiometry, reaction temperature, and time are critical parameters. For instance, using one equivalent of an oxidant like m-CPBA at low temperatures generally favors the formation of the sulfoxide. In contrast, stronger oxidizing conditions, such as the use of excess oxidant or higher temperatures, can lead to the formation of the sulfone. nih.gov The use of catalytic systems, such as those involving tantalum or niobium carbides, can allow for selective oxidation to either the sulfoxide or sulfone by simply changing the catalyst while using H₂O₂ as the oxidant. organic-chemistry.org This highlights the fine control that can be exerted over the oxidation state through careful selection of the reaction components.

Divergent and Convergent Synthetic Pathways to this compound

The synthesis of the final target molecule can be approached through both convergent and divergent strategies.

A convergent synthesis is generally the more efficient approach for this target. nih.gov In this strategy, the fully substituted thiane ring, 4-methylthian-4-ol, is prepared first. This is followed by a two-step sequence on the sulfur atom: selective oxidation to the sulfoxide (1-oxo-4-methylthian-4-ol) and subsequent imination to yield this compound. The final imination step can be achieved using various metal-catalyzed methods. Iron-catalyzed imination of sulfoxides using sulfonylamides in the presence of an oxidant like iodosylbenzene has proven to be an effective method, proceeding under mild conditions. acs.orgnih.gov Iron(II) triflate is another robust catalyst for this transformation. acs.org These reactions are often stereospecific, proceeding with retention of configuration at the sulfur center. acs.org This allows for the synthesis of enantiopure sulfoximines if an enantiomerically pure sulfoxide is used. acs.org

A divergent synthesis approach would utilize a common intermediate to generate a library of related compounds. nih.gov For instance, the key intermediate, 1-oxo-4-methylthian-4-ol, could be used to synthesize a variety of N-substituted sulfoximines by employing different iminating reagents. Furthermore, the hydroxyl group at the C4 position offers a handle for further functionalization, allowing for the creation of a diverse set of structural analogs from a single precursor. chemrxiv.org

Principles of Sustainable Chemistry in the Synthesis of Related Sulfur-Nitrogen Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including sulfur-nitrogen heterocycles. researchgate.netresearchgate.net In the context of synthesizing this compound and its analogs, several sustainable practices can be incorporated.

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Imino 4 Methyl 1 Oxothian 4 Ol

Reactivity Profiles of the Imino Group within the Thian Scaffold

The sulfoximine (B86345) group (S(O)=NH) is a cornerstone of this molecule's reactivity. It is an isostere of the sulfone group, featuring a sulfur atom that can be a stereocenter and a C=N double bond with distinct reactivity. nih.gov The imino group can participate in a variety of transformations, influenced by the electronic nature of the sulfur center and the steric environment of the thian ring.

Nucleophilic Additions and Substitutions at the Imino Nitrogen and Carbon

The carbon-nitrogen double bond of the imino group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds.

The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the imine carbon would lead to the formation of a sulfoximine with a new substituent at the former imino carbon. For instance, the addition of a methylmagnesium bromide would yield a C-amino derivative. The stereochemical outcome of such additions can often be influenced by the existing stereocenter at sulfur and the conformation of the thiane (B73995) ring. researchgate.net

Hydride reagents can reduce the imine to the corresponding amine, affording a saturated thiane derivative with an amino group. The stereoselectivity of this reduction would be a key point of investigation.

Table 1: Representative Nucleophilic Additions to Imines

| Nucleophile | Reagent Example | Product Type | Potential Outcome for Target Compound |

|---|---|---|---|

| Hydride | Sodium borohydride | Amine | 1-Amino-4-methyl-1-oxothian-4-ol |

| Organometallics | Phenylmagnesium bromide | α-Substituted Amine | 1-(1-Phenylamino)-4-methyl-1-oxothian-4-ol |

This table presents hypothetical reactions based on the general reactivity of imines. researchgate.net

Electrophilic Activation and Transformations of the Imino Functionality

The nitrogen atom of the imino group possesses a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles. N-functionalization is a common strategy to modify the properties and reactivity of sulfoximines. rsc.org

N-acylation can be achieved using acyl chlorides or anhydrides. For example, reaction with trifluoroacetic anhydride (B1165640) (TFAA) could yield the corresponding N-trifluoroacetyl sulfoximine. rsc.orgrsc.org This transformation activates the sulfoximine moiety, making it a better leaving group or modifying its directing-group abilities in other reactions.

N-arylation is another important transformation, often catalyzed by copper or palladium complexes, coupling the imino nitrogen with arylboronic acids or aryl halides. organic-chemistry.org This provides access to a wide range of N-aryl sulfoximine derivatives.

Table 2: Electrophilic Reactions at the Imino Nitrogen

| Electrophile | Reagent Example | Product Type | Reference Reaction |

|---|---|---|---|

| Acylating Agent | Trifluoroacetic Anhydride | N-Acyl Sulfoximine | N-trifluoroacetyl sulfoximine formation. rsc.orgrsc.org |

| Arylating Agent | Phenylboronic Acid | N-Aryl Sulfoximine | Copper-catalyzed N-arylation. organic-chemistry.org |

This table is illustrative, based on known reactions of sulfoximines.

Cycloaddition and Rearrangement Reactions Involving the C=N Unit

The C=N bond within the sulfoximine can participate in cycloaddition reactions. For instance, N-alkynylated sulfoximines have been shown to undergo [2+2] cycloadditions with ketenes to form functionalized cyclobutenones. acs.org While the parent NH-sulfoximine is less reactive in this regard, its derivatization could open pathways for such transformations.

Rearrangement reactions are also plausible. The Tiffeneau-Demjanov rearrangement, which involves the reaction of a β-amino alcohol with nitrous acid to induce ring expansion or contraction, provides a conceptual parallel. youtube.comyoutube.comyoutube.com If the imine were reduced to an amine, the resulting β-amino alcohol structure (relative to the C-4 hydroxyl) could potentially undergo such rearrangements under diazotization conditions, leading to ring-expanded ketones.

Studies on 1-substituted-4-imino-1,2,3-triazoles have shown that imine structures can undergo rearrangement reactions, influenced by steric and electronic factors of the substituents. doaj.org This suggests that the imino group in the thian scaffold could also be susceptible to rearrangements under certain conditions.

Transformations at the 4-Hydroxyl and 4-Methyl Substituents

The tertiary alcohol at the C-4 position is a key site for synthetic modification, allowing for the introduction of various functional groups and potentially influencing the stereochemistry of the molecule.

Derivatization Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The 4-hydroxyl group can be readily derivatized using standard organic transformations.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride, anhydride, or carboxylic acid. For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. nih.gov Esterification using a chiral carboxylic acid could be a method for diastereomeric resolution. The use of solid-supported acid catalysts like Dowex H+ has also been reported as an effective method for esterification. nih.gov

Etherification: Formation of an ether is also feasible. Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield the corresponding ether. Alternatively, reductive etherification using an aldehyde or ketone in the presence of a reducing agent and an acid catalyst could be employed. osti.gov

Table 3: Derivatization of the 4-Hydroxyl Group

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference Reaction |

|---|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | Acetate Ester | Derivatization for analysis. nih.gov |

| Esterification | Benzoic Acid | Dowex H+/NaI, Reflux | Benzoate Ester | Green esterification method. nih.gov |

| Etherification | Isopropanol | Zirconium or Hafnium complex | Isopropyl Ether | Reductive etherification. osti.gov |

This table shows potential reactions based on established methods for derivatizing hydroxyl groups.

Stereoselective Modifications at C-4

The C-4 position is a prostereogenic center. While direct stereoselective substitution at a tertiary alcohol is challenging, reactions involving this center could proceed with facial selectivity influenced by the bulky sulfoximine group or by using chiral reagents.

One potential avenue for stereoselective modification could involve an elimination-addition sequence. Dehydration of the tertiary alcohol would form an alkene within the thian ring. Subsequent stereoselective re-hydration or other electrophilic additions to the double bond could then establish a new stereocenter at C-4. The facial selectivity of this addition would likely be directed by the existing stereochemistry at the sulfur atom.

Furthermore, if the hydroxyl group were converted into a good leaving group, its departure could generate a tertiary carbocation. The subsequent attack by a nucleophile could occur with some degree of stereoselectivity, again guided by the steric and electronic properties of the cyclic sulfoximine scaffold.

Influence of the Oxothian Moiety on Remote Reactivity and Selectivity.3.4. Catalyst-Mediated Reactions of 1-Imino-4-methyl-1-oxothian-4-ol.3.4.1. Transition Metal Catalysis in Bond Formation.3.4.2. Organocatalytic Approaches to Enhanced Selectivity.3.5. Kinetic and Thermodynamic Analyses of Key Reaction Pathways.

Without published research on "this compound," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Similarly, the request for data tables and detailed research findings cannot be fulfilled as no such data has been identified.

Until "this compound" is synthesized and its chemical properties are investigated and published in peer-reviewed literature, a detailed and factual article on its advanced reaction chemistry remains beyond the scope of current scientific knowledge.

Sophisticated Structural Elucidation and Conformational Analysis of 1 Imino 4 Methyl 1 Oxothian 4 Ol

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, HMBC, HSQC) for Complete Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of 1-imino-4-methyl-1-oxothian-4-ol. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular framework.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule. For instance, NOESY can help to establish the orientation of the methyl group and the hydroxyl group relative to the thian ring. Computational studies often complement these NMR data to provide a more detailed picture of the molecule's structure. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The vibrational spectra would be expected to show characteristic absorption bands for the O-H, N-H, C-H, S=O, and C-N bonds.

The position, intensity, and shape of these bands provide valuable information about the molecular structure and bonding. For example, the frequency of the O-H stretching vibration can indicate the presence and strength of hydrogen bonding. Similarly, the S=O stretching frequency can offer insights into the nature of the sulfur-oxygen bond. A detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's dynamics. nih.govnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable information about the connectivity of the atoms within the molecule. The fragmentation patterns of related compounds, such as sulfonamides, have been studied in detail and can serve as a guide for interpreting the mass spectrum of this compound. nih.govrsc.orgresearchgate.net Common fragmentation pathways often involve the cleavage of bonds adjacent to heteroatoms. whitman.eduyoutube.com

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 164.0634 |

| [M+Na]⁺ | 186.0453 |

Note: These are theoretical values and may differ slightly from experimental results.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique can provide precise information about bond lengths, bond angles, and torsion angles, as well as the absolute and relative stereochemistry of chiral centers.

For this compound, which has a chiral center at the C4 position, X-ray crystallography can unequivocally establish the configuration of this center. Furthermore, the crystal structure reveals how the molecules are packed in the solid state and can provide insights into intermolecular interactions such as hydrogen bonding. nih.govacs.org The Cambridge Structural Database (CSD) is a valuable resource for comparing the structural parameters of this compound with those of related compounds. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Configuration

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules in solution. rsc.orgyoutube.comyoutube.com These methods measure the differential absorption of left and right circularly polarized light.

The experimental ECD and VCD spectra can be compared with theoretically calculated spectra for different stereoisomers to assign the absolute configuration. VCD, in particular, is highly sensitive to the conformation of molecules in solution. rsc.orgchemrxiv.orgnih.gov

Conformational Preferences and Ring Dynamics of the Thian Ring

The six-membered thian ring in this compound is not planar and can adopt various conformations, with the chair conformation generally being the most stable. The substituents on the ring, namely the methyl and hydroxyl groups at C4 and the imino and oxo groups at the sulfur atom, will influence the conformational equilibrium.

The preference for axial or equatorial orientations of these substituents is governed by a combination of steric and electronic factors. For instance, in related tetrahydrothiopyran-4-ol derivatives, the aryl group has been found to occupy a pseudo-equatorial position. researchgate.net The presence of the sulfur atom can also lead to distortions from an ideal chair conformation. researchgate.net

Analysis of Intramolecular Non-Covalent Interactions and Hydrogen Bonding

Intramolecular non-covalent interactions, particularly hydrogen bonding, can play a significant role in determining the conformation and properties of this compound. researchgate.netnih.govnih.gov A hydrogen bond can form between the hydroxyl group at C4 and the nitrogen atom of the imino group or the oxygen atom of the oxo group. researchgate.net

Computational and Theoretical Investigations of 1 Imino 4 Methyl 1 Oxothian 4 Ol

Quantum Chemical Studies (e.g., DFT, Ab Initio) on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and bonding characteristics of sulfur-nitrogen compounds. nih.govyoutube.com For 1-imino-4-methyl-1-oxothian-4-ol, these studies would elucidate the nature of the sulfur-nitrogen bond, which is more complex than a simple double bond due to the electronegativity differences and the potential for d-orbital participation from sulfur. rsc.orgmcmaster.ca

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed picture of electron density distribution, molecular orbital shapes, and energies (HOMO-LUMO gap). ijcce.ac.irnih.gov This analysis helps in identifying the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting reactivity. numberanalytics.com The analysis would likely reveal a polarized S-N bond and significant electron density on the oxygen and nitrogen atoms, influencing the molecule's hydrogen bonding capabilities and nucleophilic/electrophilic sites. mcmaster.ca Natural Bond Orbital (NBO) analysis could further quantify the charge distribution and describe the bonding in terms of localized bonds and lone pairs.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) for Experimental Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate or aid in the interpretation of experimental results. arxiv.orgarxiv.org

NMR Spectroscopy: DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. ijcce.ac.irnih.govnih.gov For this compound, calculations would be performed on its optimized equilibrium geometry. The predicted shifts would be correlated with experimental data to confirm the structure. comporgchem.comnyu.edu Discrepancies between predicted and experimental values can often be resolved by considering a Boltzmann-weighted average of shifts from multiple low-energy conformers. comporgchem.com

Table 1: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Thiane (B73995) Derivative. This table demonstrates the typical accuracy of DFT/GIAO calculations. A similar approach would be applied to this compound.

| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 55.2 | 54.8 | 0.4 |

| C3 | 28.9 | 28.5 | 0.4 |

| C4 | 68.1 | 67.5 | 0.6 |

| C5 | 30.5 | 30.1 | 0.4 |

| C6 | 54.9 | 54.8 | 0.1 |

Vibrational Spectroscopy: The prediction of vibrational frequencies using DFT helps in assigning peaks in experimental Infrared (IR) and Raman spectra. arxiv.org Calculations would identify characteristic frequencies for key functional groups, such as the S=N imino stretch, the S=O stretch, the O-H stretch of the alcohol, and various C-H and C-C vibrations within the thiane ring. copernicus.org These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. ijcce.ac.ir These calculations would identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, likely involving the HOMO and LUMO centered around the sulfoximine (B86345) group.

Potential Energy Surface Mapping for Conformational Analysis and Isomerization Pathways

The thiane ring is not planar and exists predominantly in a chair conformation. The presence of four substituents (imino, methyl, oxo, and hydroxyl groups) on the ring of this compound leads to a complex conformational landscape.

A Potential Energy Surface (PES) scan involves systematically changing key dihedral angles and calculating the energy at each point to map out the energetic landscape. researchgate.netresearchgate.netlibretexts.org This allows for the identification of stable conformers (energy minima) and the transition states that connect them. libretexts.orgnih.gov For this molecule, key considerations would be:

Ring Conformation: The chair conformation is expected to be the most stable. acs.org

Axial vs. Equatorial Substituents: The bulky methyl group at C4 would strongly prefer an equatorial position to minimize 1,3-diaxial interactions. The orientation of the hydroxyl group (axial vs. equatorial) would also be a key factor.

S=O and S=N Group Orientation: The orientation of the oxygen and imino groups on the sulfur atom (axial vs. equatorial) significantly impacts the conformational preference. In many thiane oxides, the S=O group has a preference for the axial position. acs.orgresearchgate.net

Computational analysis would determine the relative energies of all possible chair conformers to identify the global minimum energy structure and predict the equilibrium populations of different conformers at a given temperature. researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. mdpi.comiiserpune.ac.in An MD simulation models the movement of the molecule and surrounding solvent molecules over time based on a force field. acs.org

For this compound, MD simulations in an aqueous environment would be particularly insightful. acs.org They would reveal:

Solvation Shell Structure: How water molecules arrange around the solute, particularly around the polar hydroxyl and sulfoximine groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule's -OH and =NH groups and the surrounding water.

Conformational Dynamics: How the molecule samples different conformations in solution, which may differ from the gas-phase predictions due to solvent interactions.

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of a chemical system.

Computational Mechanistic Elucidation of Reactivity and Selectivity

DFT is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products. numberanalytics.com For this compound, computational studies could explore various potential reactions:

Protonation/Deprotonation: Calculating the proton affinities of the nitrogen and oxygen atoms to predict the most likely site of protonation in acidic conditions.

Nucleophilic/Electrophilic Attack: Using molecular electrostatic potential (MEP) maps and Fukui functions to predict where nucleophiles or electrophiles are most likely to attack the molecule.

Reaction Pathways: Calculating the structures and energies of transition states and intermediates for a proposed reaction. This allows for the determination of activation energies, which are key to understanding reaction rates and selectivity. acs.org

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways of a Heterocycle. This illustrates how computation can predict the favored product by comparing energy barriers.

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Formed | Predicted Outcome |

|---|---|---|---|

| Pathway A | 15.2 | Product A | Kinetically Favored |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models aim to create a mathematical relationship between the structural properties of a series of compounds and their reactivity. nih.govresearchgate.netmdpi.com To build a QSRR model for derivatives of this compound, one would:

Create a Library of Derivatives: Design a set of virtual compounds with different substituents on the thiane ring or the imino group.

Calculate Molecular Descriptors: For each derivative, compute a range of electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors using computational software.

Measure Reactivity: Experimentally determine a measure of reactivity for the synthesized compounds (e.g., a reaction rate constant).

Build the Model: Use statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the calculated descriptors with the measured reactivity. nih.govnih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired properties.

Derivatization, Functionalization, and Synthetic Utility of 1 Imino 4 Methyl 1 Oxothian 4 Ol

Synthesis of Analogs with Modified Substitution Patterns to Explore Chemical Properties

The systematic synthesis of analogs is a fundamental strategy to probe structure-activity relationships and fine-tune the physicochemical properties of a lead compound. For 1-imino-4-methyl-1-oxothian-4-ol, modifications can be envisioned at several key positions to yield a library of derivatives with diverse characteristics.

Key areas for modification include:

N-Substitution of the Imino Group: The reactivity of the NH-sulfoximine allows for the introduction of various substituents. N-arylation or N-alkylation can significantly alter the steric and electronic properties of the molecule. For instance, attaching electron-withdrawing or donating groups to an aryl substituent can modulate the acidity of the N-H proton and the coordinating ability of the nitrogen and oxygen atoms. researchgate.net

Modification of the 4-Methyl Group: Replacing the methyl group with other alkyl or aryl substituents can influence the molecule's conformation and lipophilicity. Introducing larger groups could create specific steric environments, which is particularly relevant for applications in asymmetric catalysis.

Alteration of the 4-Hydroxyl Group: Esterification or etherification of the tertiary alcohol can modify the compound's polarity and hydrogen-bonding capabilities. Converting the hydroxyl to other functional groups opens up new reaction pathways.

The synthesis of these analogs would likely follow established routes for creating cyclic sulfoximines, potentially involving the oxidation of corresponding thioethers followed by imination, or through C-H activation strategies on precursor molecules. nih.gov

Table 1: Hypothetical Analogs of this compound and Their Potential Properties

| Analog Name | Modification | Anticipated Change in Chemical Property | Potential Application Focus |

|---|---|---|---|

| 1-(Phenylimino)-4-methyl-1-oxothian-4-ol | Phenyl group on the imino nitrogen | Increased steric bulk, altered electronic properties, potential for π-stacking interactions. | Asymmetric catalysis, materials science. |

| 1-Imino-4-ethyl-1-oxothian-4-ol | Ethyl group at the C4 position | Slight increase in lipophilicity and steric hindrance around the hydroxyl group. | Fine-tuning solubility and steric environment. |

| 4-Methoxy-1-imino-4-methyl-1-oxothian | Etherification of the hydroxyl group | Removal of hydrogen bond donor capability, increased stability under certain conditions. | Use as a synthetic intermediate where the hydroxyl is protected. |

| 1-Imino-1-oxothian-4-one | Oxidation of the hydroxyl group | Introduction of a ketone functionality for further derivatization. | Building block for more complex heterocyclic systems. |

Transformations of the Imino, Oxothian, and Hydroxyl Groups into New Functionalities

The true synthetic utility of this compound lies in the selective transformation of its functional groups. Each group presents a handle for introducing new chemical entities and building molecular complexity.

Imino Group Transformations: The NH moiety of sulfoximines is nucleophilic and can undergo a variety of reactions. N-arylation can be achieved using transition-metal catalysts or aryne precursors. researchgate.net Acylation with acid chlorides or anhydrides yields N-acylated sulfoximines, which have distinct reactivity. organic-chemistry.org Furthermore, the imino group can be involved in coupling reactions to form N-C, N-S, and N-P bonds. researchgate.net

Oxothian Group Transformations: The core sulfoximine (B86345) functionality can be chemically altered. Reduction of the sulfoximine can lead back to the corresponding sulfide (B99878), while strong oxidation can potentially convert it to a sulfone-like species, although this can be challenging. researchgate.net These transformations fundamentally alter the geometry and electronic nature of the sulfur center.

Hydroxyl Group Transformations: The tertiary alcohol is a versatile functional group. It can be oxidized to a ketone, creating an electrophilic center for nucleophilic additions. elte.hu Alternatively, it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution or elimination reactions. nih.gov Protecting the hydroxyl group as a silyl (B83357) ether or other ether allows for selective reactions at other sites of the molecule. researchgate.net

Table 2: Summary of Potential Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| Imino (-NH) | N-Arylation | Aryl halide, Copper or Palladium catalyst | N-Aryl Sulfoximine |

| Imino (-NH) | N-Acylation | Acyl chloride, base | N-Acyl Sulfoximine |

| Oxothian (Sulfoximine) | Reduction | Reducing agents (e.g., hydrides) | Thiane (B73995) sulfide |

| Hydroxyl (-OH) | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| Hydroxyl (-OH) | Conversion to Leaving Group | Tosyl chloride, pyridine (B92270) | Tosylate |

| Hydroxyl (-OH) | Protection | TIPSCl, imidazole | Silyl Ether |

Development of this compound as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis

Chiral sulfoximines are well-established as effective auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. nih.govacs.org The sulfur atom in this compound is a stereocenter, meaning the compound can be prepared in enantiomerically pure form. This inherent chirality can be leveraged to control the formation of new stereocenters during synthesis.

As a chiral auxiliary, the enantiopure compound could be temporarily attached to a prochiral substrate. The steric and electronic influence of the auxiliary would then direct the approach of a reagent from a specific face, leading to a diastereoselective reaction. For example, if the hydroxyl group were oxidized to a ketone, the chiral sulfoximine backbone could direct the stereoselective addition of a nucleophile to the carbonyl carbon. Following the reaction, the auxiliary can be cleaved and recovered. The use of sulfoximines as chiral auxiliaries has been demonstrated in reactions like stereoselective additions of Grignard reagents. acs.org

As a chiral building block, the entire enantiopure framework of this compound can be incorporated into a larger target molecule. This is a highly efficient strategy for introducing multiple stereocenters and a specific heterocyclic motif into complex structures like natural products or pharmaceutical agents. nih.gov

Exploration of Derivatives for Advanced Materials Science Applications (e.g., Organic Electronics, Optoelectronics, Functional Materials)

Organosulfur compounds are increasingly investigated for their utility in materials science, particularly in the field of organic electronics. nih.govbritannica.com Polymeric materials derived from sulfur-containing heterocycles, such as poly(phenylene sulfide) and polythiophenes, have found applications in electronic devices. britannica.com

Derivatives of this compound could be designed as monomers for polymerization or as components of functional materials. The polar sulfoximine group can influence intermolecular interactions and the self-assembly properties of materials. By attaching polymerizable groups (e.g., vinyl or ethynyl (B1212043) moieties) or by incorporating the molecule into larger conjugated systems, new functional polymers could be synthesized.

The properties of such materials could be tuned by modifying the substituents. For example, incorporating aromatic groups via N-arylation could enhance π-stacking and charge transport properties, which are crucial for applications in organic thin-film transistors or light-emitting diodes. The presence of both a hydrogen-bond donor (NH) and acceptor (S=O), along with the hydroxyl group, provides handles for creating organized supramolecular structures.

Role as a Ligand Precursor for Coordination Chemistry (excluding direct biological complexes)

Sulfoxides are known to be effective ligands in transition metal chemistry, capable of binding through either the sulfur or oxygen atom. rsc.orgwikipedia.org Sulfoximines, as close structural relatives, also serve as versatile ligands. The this compound molecule contains multiple potential coordination sites: the imino nitrogen, the sulfoximine oxygen, and the hydroxyl oxygen.

This allows the molecule to act as a precursor to various types of ligands:

Monodentate Ligands: It can coordinate to a metal center through the sulfoximine oxygen, which is the most common binding mode for related compounds.

Bidentate Ligands: The molecule could potentially act as a bidentate ligand, coordinating to a single metal center through both the sulfoximine oxygen and the hydroxyl oxygen, forming a stable chelate ring. Deprotonation of the imino nitrogen would create an anionic ligand with different coordination properties, potentially enabling C-H activation assistance. nih.gov

The chiral nature of the ligand is particularly valuable. Chiral sulfoximine ligands have been successfully used in a range of enantioselective metal-catalyzed reactions, including hydrogenations and carbon-carbon bond formations. nih.gov By synthesizing transition metal complexes with enantiopure this compound or its derivatives, new asymmetric catalysts could be developed for important chemical transformations.

Future Research Directions and Emerging Trends

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The precise control over the three-dimensional arrangement of atoms in a molecule is paramount for its function, particularly in a biological context. For 1-Imino-4-methyl-1-oxothian-4-ol, which possesses multiple functional groups and a stereocenter at the C4 position, the development of selective synthetic methods is a critical research avenue.

Future work in this area would likely focus on:

Chemo- and Regioselective Reactions: Developing synthetic routes that selectively target one functional group in the presence of others is a key challenge. For instance, methods for the selective functionalization of the imino group without affecting the hydroxyl group, or vice-versa, would be highly valuable. mdpi.com The development of new chemo- and regioselective reactions is an active area of research in organic synthesis. researchgate.net

Stereoselective Synthesis: The synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. researchgate.netrsc.org The asymmetric synthesis of related heterocyclic compounds is a well-established field that can provide a strong foundation for this work.

| Research Focus | Potential Methodologies for this compound | Desired Outcome |

| Chemoselectivity | Protection-deprotection strategies, chemoselective reagents | Selective modification of the imino or hydroxyl group |

| Regioselectivity | Directed metalation, functionalization of the thiane (B73995) ring | Controlled introduction of substituents at specific positions |

| Stereoselectivity | Asymmetric catalysis, use of chiral building blocks | Access to enantiomerically pure forms of the compound |

Integration of Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthesis to larger-scale production is often a bottleneck in chemical research and development. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in this regard. nih.govthieme.de

For the synthesis of this compound and its derivatives, flow chemistry could offer:

Enhanced Safety and Scalability: Many reactions for the synthesis of sulfur-containing compounds can be hazardous. Flow reactors, with their small reaction volumes and excellent heat transfer, can mitigate these risks and allow for safer scale-up. durham.ac.uk

Improved Efficiency and Control: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. youtube.com

Automated Synthesis: Integrating flow reactors with automated platforms can enable the rapid synthesis of a library of derivatives of this compound for screening and optimization studies. nih.gov

Exploration of Novel Catalytic Systems for Transformations of the Compound

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective transformation of molecules. youtube.com The development of novel catalytic systems for the functionalization of this compound would open up new avenues for creating analogues with diverse properties.

Future research in this area could explore:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Catalytic methods for the selective C-H functionalization of the thiane ring would be a significant advance. mdpi.comnih.gov

Metal-Catalyzed Cross-Coupling: Cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. Developing catalytic systems that are compatible with the functional groups of this compound would greatly expand its synthetic utility.

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations. researchgate.net Exploring the use of biocatalysts for the synthesis or modification of this compound is a promising area of future research.

Advanced Spectroscopic Techniques for Dynamic Structural Insights

A detailed understanding of the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its properties and mechanism of action. Advanced spectroscopic techniques can provide these crucial insights.

Key areas for future investigation include:

Dynamic NMR Spectroscopy: This technique can be used to study conformational changes and other dynamic processes in solution. youtube.comlibretexts.orgnih.gov For this compound, dynamic NMR could provide information on the ring-inversion barrier of the thiane ring and the rotational barriers around the sulfur-nitrogen and sulfur-oxygen bonds.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral molecules. These methods would be invaluable for characterizing enantiomerically pure samples of this compound.

In-situ Reaction Monitoring: Spectroscopic techniques can be used to monitor reactions in real-time, providing valuable mechanistic information. nih.gov This could be applied to the synthesis of this compound to optimize reaction conditions and identify intermediates.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of experiments.

For this compound, theoretical predictions could be used to:

Predict Spectroscopic Properties: Quantum chemical calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters, aiding in the structural elucidation of the compound.

Model Reaction Mechanisms: Theoretical calculations can be used to investigate the mechanisms of reactions involved in the synthesis or transformation of this compound, providing insights that can be used to optimize reaction conditions.

Guide Drug Design: If this compound is found to have biological activity, computational methods can be used to design new derivatives with improved properties.

Expansion of Synthetic Utility in Green Chemistry and Sustainable Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. nih.govmdpi.com The development of green and sustainable methods for the synthesis and application of this compound is a key future research direction.

This could involve:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a central tenet of green chemistry. researchgate.netmdpi.com

Development of Catalytic and Atom-Economical Reactions: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste. Atom-economical reactions, which maximize the incorporation of starting materials into the final product, are also highly desirable.

Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials would be a significant step towards a more sustainable chemical industry.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Prevention | Designing synthetic routes that minimize waste | Reduced environmental impact |

| Atom Economy | Utilizing reactions that maximize the incorporation of atoms | Increased efficiency and reduced byproducts |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity | Improved safety for researchers and the environment |

| Designing Safer Chemicals | Creating derivatives with reduced toxicity and enhanced efficacy | Development of safer and more effective products |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents in synthesis | Reduced pollution and health risks |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Lower energy consumption and carbon footprint |

| Use of Renewable Feedstocks | Synthesizing the compound from biomass or other renewable sources | Reduced reliance on fossil fuels |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps | More efficient and streamlined syntheses |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones | Increased reaction efficiency and reduced waste |

| Design for Degradation | Designing the molecule to break down into benign products | Reduced persistence in the environment |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts | Improved process control and safety |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms that minimize the potential for accidents | Enhanced laboratory and industrial safety |

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 1-Imino-4-methyl-1-oxothian-4-ol?

- Methodological Answer : Begin with a literature review to identify existing synthetic routes for structurally similar thiane derivatives. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using factorial design experiments. Validate purity via HPLC or GC-MS and confirm structural integrity using H/C NMR and IR spectroscopy. Document all steps in detail, including reagent sources and purification methods, to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine H and C NMR to confirm the imino and oxo functional groups. Use IR spectroscopy to identify characteristic absorption bands (e.g., C=O, N-H stretches). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For advanced validation, employ X-ray crystallography if single crystals are obtainable .

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. Compare results against prior studies while noting differences in experimental conditions (e.g., particle size, purity). Use standardized protocols like the shake-flask method to minimize variability .

Q. What strategies ensure accurate quantification of this compound in complex mixtures?

- Methodological Answer : Develop a calibration curve using pure samples analyzed via UV-Vis or LC-MS. Validate the method with spike-recovery experiments in matrices relevant to the study (e.g., biological fluids or reaction mixtures). Include internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting hypotheses about the catalytic role of this compound in organic reactions?

- Methodological Answer : Use isotopic labeling (e.g., O or N) to track reaction pathways. Perform kinetic studies to identify rate-determining steps and intermediate species. Computational modeling (DFT or MD simulations) can predict transition states and validate experimental observations .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a Design of Experiments (DoE) approach. Monitor degradation via HPLC at intervals, and apply Arrhenius kinetics to extrapolate shelf-life. Characterize degradation products using tandem MS and NMR to identify instability mechanisms .

Q. How should researchers reconcile contradictory bioactivity data from in vitro versus in vivo studies?

- Methodological Answer : Compare bioavailability, metabolism, and tissue distribution profiles. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro IC values with in vivo efficacy. Validate findings with orthogonal assays (e.g., gene expression analysis or phenotypic screening) .

Q. What approaches validate the computational docking predictions of this compound’s interaction with target proteins?

- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Use cryo-EM or X-ray crystallography to resolve ligand-protein complexes. Cross-validate docking algorithms (e.g., AutoDock vs. Schrödinger) to assess prediction robustness .

Guidelines for Data Reporting

- Synthesis : Report yields, purity metrics, and spectroscopic data in alignment with IUPAC standards .

- Bioactivity : Include IC, EC, or LD values with confidence intervals and statistical tests (e.g., ANOVA) .

- Computational Studies : Detail software, force fields, and validation metrics (e.g., RMSD for docking poses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.